molecular formula C12H21NO4 B1593201 Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 890849-27-1

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1593201
CAS No.: 890849-27-1
M. Wt: 243.3 g/mol
InChI Key: LEOQXSJKDMPQCT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 890849-27-1) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methoxy-2-oxoethyl substituent at the 3-position. This molecule serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of peptidomimetics and enzyme inhibitors. Its structural attributes, including the Boc group’s steric protection and the ester moiety’s reactivity, make it a valuable scaffold for further functionalization .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves:

  • Starting from a pyrrolidine derivative.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
  • Functionalization at the 3-position of the pyrrolidine ring with a 2-methoxy-2-oxoethyl substituent.
  • Use of esterification or alkylation reactions to install the methoxycarbonyl moiety.

This compound is often prepared as a protected amino acid derivative or as a building block for more complex molecules.

Stepwise Preparation Method

Step 1: Protection of Pyrrolidine Nitrogen

  • The pyrrolidine nitrogen is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
  • This step prevents unwanted side reactions on the nitrogen during subsequent functionalization.

Step 2: Introduction of the 2-methoxy-2-oxoethyl Side Chain

  • The 3-position of the pyrrolidine ring is functionalized by alkylation with a suitable electrophile such as methyl bromoacetate or methyl chloroacetate.
  • This introduces the methoxycarbonyl group via nucleophilic substitution.

Step 3: Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed using NMR, IR, and mass spectrometry to confirm the structure and purity.

Specific Preparation Protocols from Literature

Step Reagents & Conditions Description
1 Pyrrolidine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp Boc protection of pyrrolidine nitrogen
2 Boc-protected pyrrolidine + methyl bromoacetate, base (e.g., potassium carbonate), solvent (e.g., acetonitrile), reflux Alkylation at 3-position to install 2-methoxy-2-oxoethyl group
3 Purification by silica gel chromatography Isolation of this compound

This method ensures high regioselectivity and yield of the target compound.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays, the compound is prepared as stock solutions with precise molarity:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.8713 19.3566 38.7132
5 mM Solution Volume (mL) 0.7743 3.8713 7.7426
10 mM Solution Volume (mL) 0.3871 1.9357 3.8713

Note: These volumes are calculated based on the molecular weight of 258.31 g/mol and are used for preparing DMSO master stocks for in vivo or in vitro studies.

Solubility and Formulation Notes

  • The compound is dissolved initially in DMSO to create a master stock solution.
  • Subsequent dilution involves co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological formulations.
  • The solvents must be added sequentially with mixing and clarification at each step to ensure homogeneity and solubility.
  • Physical aids like vortexing, ultrasound, or mild heating can assist dissolution.

Research Findings and Optimization

  • The synthesis is generally robust but requires careful control of reaction conditions to maintain stereochemistry and avoid side reactions.
  • Protection and deprotection steps are critical to yield the desired Boc-protected intermediate without degradation.
  • Future research focuses on optimizing reaction times, solvent systems, and purification techniques to improve yield and scalability.
  • The compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules with pyrrolidine scaffolds.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material Pyrrolidine
Protection Group tert-Butoxycarbonyl (Boc)
Functionalization Alkylation with methyl bromoacetate
Reaction Conditions Base-mediated, reflux in acetonitrile or similar solvent
Purification Silica gel chromatography
Stock Solution Preparation DMSO master stock, diluted with PEG300, Tween 80, corn oil
Molecular Weight 258.31 g/mol
Storage Dark place, inert atmosphere, below -20°C recommended

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s closest analogues differ in substituent placement, functional groups, and ring systems. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent Features Molecular Formula CAS No. Key References
Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate 3-position: 2-methoxy-2-oxoethyl; 1-position: Boc C₁₃H₂₁NO₅ 890849-27-1
1-(Tert-butoxycarbonyl)-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylic acid Additional carboxylic acid at 3-position; same ester substituent C₁₃H₂₁NO₇ -
Tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate 2-position: methylsulfonyloxymethyl; stereospecific (S-configuration) C₁₂H₂₁NO₅S -
Tert-butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate Pyridin-2-yl group with 2-ethylhexyloxy substituent C₂₃H₃₆N₂O₃ -
Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine ring with iodo and methoxy groups; methyl linkage C₁₈H₂₆IN₂O₅ -
(S)-2-(2-Methoxy-2-oxoethyl)-4-[3-methoxycarbonyl-(2,2-dimethylcyclobutyl)]pyrrolidine-1-carboxylate Cyclobutyl substituent; stereospecific (S/R enantiomers) C₁₉H₂₉NO₆ -

Functional Group Impact on Properties

  • Electron-Withdrawing Groups : The 2-methoxy-2-oxoethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions. Analogues with sulfonyl (e.g., methylsulfonyloxy in ) or azide groups (e.g., ) exhibit distinct reactivity profiles.
  • Solubility and Lipophilicity : Pyridine-containing derivatives (e.g., ) introduce aromaticity and polarity, contrasting with the aliphatic ester in the target compound.

Biological Activity

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4C_{12}H_{21}NO_{4} and a molecular weight of approximately 243.30 g/mol. It is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activity, particularly in pharmaceutical applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of tert-butyl 3-pyrrolidineacetate with methyl iodide in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for the efficient production of the compound, which can then be utilized in various biological studies.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications .

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

  • Antioxidant Properties : The compound may enhance cellular defenses against oxidative stress by interacting with the Nrf2-Keap1 pathway, which regulates antioxidant response elements .
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of related pyrrolidine compounds:

  • Nrf2 Modulation : A study indicated that compounds similar to this compound could effectively inhibit the Nrf2-Keap1 interaction, promoting antioxidant responses in cellular models .
  • Cancer Research : Pyrrolidine derivatives have been investigated for their potential in cancer treatment due to their ability to inhibit specific kinases involved in tumor progression. For instance, compounds that modulate c-Met protein kinase activities have shown promise in preclinical settings .

Data Table: Biological Activity Overview

Activity Description References
AntioxidantPotential to enhance cellular defenses against oxidative stress
Enzyme InhibitionInhibitory effects on metabolic enzymes
Cancer TherapeuticsModulation of c-Met kinase for cancer treatment

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

  • Ester hydrolysis : Starting from a pyrrolidine-1,2-dicarboxylate precursor, hydrolysis under basic conditions (e.g., aqueous LiOH in methanol at 45°C) generates a carboxylic acid intermediate .
  • Amide coupling : Subsequent activation with reagents like isobutyl chloroformate and coupling with acetamide in THF yields the target compound .
  • Purification : Flash column chromatography (e.g., ethanol/chloroform 1:10) or extraction (ethyl acetate/water) is used for isolation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR provide detailed assignments for protons and carbons, such as signals at δ 1.44 (tert-butyl) and δ 3.70 (methoxy group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+^+] = 318.27914, observed 318.28009) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1730 cm1^{-1}) .
  • Optical rotation : Verifies enantiomeric purity (e.g., [α]D25_{D}^{25} = −55.0) .

Q. What are the standard purity requirements for this compound in biological testing?

  • Specifications : Purity ≥97% (by HPLC) is typically required. For in vitro assays, solutions are filtered (0.45 μm) and lyophilized to remove impurities .

Advanced Research Questions

Q. How can conflicting NMR data during synthesis be resolved?

  • Approach :

  • Compare experimental 1^1H/13^{13}C shifts with literature values (e.g., tert-butyl carbons at δ 28.0 and 80.5 ppm) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyrrolidine ring or methoxyethyl side chain .
  • Re-examine reaction conditions if unexpected peaks arise (e.g., incomplete deprotection of tert-butyl groups) .

Q. What strategies optimize the stability of This compound under varying pH conditions?

  • Methodology :

  • Storage : Keep at −20°C under inert gas to prevent hydrolysis of the tert-butyl or methoxy groups .
  • Buffering : Use neutral pH (6.5–7.5) in aqueous solutions to avoid ester cleavage. Acidic conditions (pH <4) may degrade the Boc group .

Q. How can synthetic yields be improved when introducing the tert-butoxycarbonyl (Boc) protecting group?

  • Optimization Steps :

  • Use DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane at 0–20°C to enhance Boc protection efficiency .
  • Avoid excess reagents to minimize side reactions (e.g., over-alkylation) .
  • Monitor reaction progress via TLC (Rf_f = 0.16 in ethanol/chloroform 1:8) .

Q. What analytical methods are used to detect impurities in synthesized batches?

  • Protocols :

  • LC-MS : Identifies low-abundance byproducts (e.g., de-esterified analogs).
  • Elemental Analysis : Validates C, H, N composition (e.g., C12_{12}H19_{19}NO3_3 requires C 63.98%, H 8.50%, N 6.22%) .
  • Chiral HPLC : Ensures enantiomeric excess ≥98% for stereospecific applications .

Q. Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between calculated and observed HRMS values?

  • Resolution :

  • Recalibrate the instrument using certified standards.
  • Verify isotopic patterns (e.g., [M+1]+^+ for chlorine-containing analogs) .
  • Consider alternative ionization methods (e.g., ESI vs. EI) if adducts interfere .

Q. Why might IR spectra show unexpected carbonyl stretches in the final product?

  • Analysis :

  • Residual solvents (e.g., THF or ethyl acetate) may absorb at ~1700 cm1^{-1}. Dry samples thoroughly under vacuum .
  • Check for incomplete Boc deprotection, which leaves residual carbonyl groups .

Q. Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQXSJKDMPQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623361
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890849-27-1
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid (500 mg, 2.18 mmol, Astatec Pharmaceutical Technology Co.) in DMF (10 mL) was added methyl iodide (1634, 2.62 mmol, Sigma-Aldrich) and K2CO3 (904 mg, 6.53 mmol). These ingredients were stirred at a temperature of about 25° C. for 1 h after which the reaction mixture was quenched with water (20 mL), extracted three times with EtOAc (20 mL for each extraction), washed twice with water (20 mL for each wash), washed with saturated aqueous NaCl (10 mL), dried (MgSO4), and concentrated under reduced pressure to provide tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate as an oil. To a mixture of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (2.18 mmol) in dioxane (10 mL) at a temperature of about 25° C. was added 4N HCl in dioxane (10.8 mmol). Then the reaction mixture was stirred at 50° C. for 2 h. Thereafter, the mixture was concentrated under reduced pressure to provide 380 mg of the hydrochloride of methyl 2-(pyrrolidin-3-yl)acetate as a colorless oil (yield 96% for two steps), the identity of which was confirmed using 1H NMR and LC/MS.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.62 mmol
Type
reactant
Reaction Step Two
Name
Quantity
904 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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